2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside
Description
Structural and Functional Significance in Click Chemistry
The molecular architecture of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside exemplifies sophisticated design principles that maximize its utility in click chemistry applications. The compound features a protected galactopyranoside core where all hydroxyl groups are acetylated, providing stability during synthetic manipulations while allowing for selective deprotection when required. The polyethylene glycol linker, specifically the bis(ethylene glycol) chain, serves multiple critical functions including enhanced aqueous solubility, reduced steric hindrance during bioconjugation reactions, and improved cellular uptake characteristics compared to shorter alkyl chain analogues.
The azido functional group positioned at the terminal end of the ethylene glycol chain represents the key reactive site for click chemistry transformations. Click chemistry, as originally conceptualized by Sharpless and colleagues, describes reactions that proceed with high efficiency, selectivity, and yield under mild conditions. The azide-alkyne cycloaddition reaction involving this compound typically achieves near-quantitative conversion rates, with yields consistently exceeding 95% under copper-catalyzed conditions. This exceptional efficiency stems from the thermodynamic favorability of triazole ring formation and the kinetic accessibility of the azido group in the compound's extended conformation.
| Chemical Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C20H31N3O12 | |
| Molecular Weight | 505.48 g/mol | |
| Purity | ≥95.0% by nitrogen analysis | |
| Physical State | Clear liquid | |
| CAS Registry Number | 381716-33-2 |
The stereochemical configuration of the galactopyranoside moiety maintains the natural beta-anomeric linkage, ensuring compatibility with biological recognition systems while the acetyl protecting groups provide chemical stability during storage and handling. Spectroscopic characterization confirms the compound's structural integrity, with nuclear magnetic resonance analysis demonstrating characteristic signals for the acetyl groups, polyethylene glycol chain, and azido functionality. The refractive index of 1.46 indicates appropriate optical properties for analytical applications, while the compound's stability under ambient conditions facilitates routine laboratory use.
Strain-promoted azide-alkyne cycloaddition reactions involving this compound proceed without copper catalysis, offering advantages for biological applications where metal contamination must be avoided. The reaction kinetics demonstrate second-order behavior with rate constants typically ranging from 0.1 to 1.0 M⁻¹s⁻¹ depending on the alkyne partner and reaction conditions. These favorable kinetic parameters enable rapid bioconjugation under physiological conditions, making the compound particularly valuable for live-cell labeling applications.
The compound's participation in click chemistry extends beyond simple alkyne coupling reactions to include advanced transformations such as strain-promoted alkyne-nitrone cycloaddition and double-click reactions involving multiple reactive sites. Research has demonstrated successful incorporation into complex molecular architectures, including polymer synthesis applications where the azido group serves as an anchoring point for side-chain functionalization. The reliability of these transformations has established the compound as a preferred building block for constructing sophisticated molecular libraries in pharmaceutical research.
Role in Glycobiology and Glycotherapeutic Research
The application of this compound in glycobiological research represents a paradigm shift in how researchers study carbohydrate-mediated biological processes. The compound serves as a chemical probe for investigating glycan biosynthesis, protein-carbohydrate interactions, and cellular glycosylation patterns through metabolic labeling strategies. When introduced into cellular systems, the compound undergoes deacetylation by cellular esterases, revealing the free galactopyranoside which can then be incorporated into endogenous glycosylation pathways.
Metabolic labeling experiments utilizing this compound have revealed previously unknown aspects of mucin-type O-linked glycosylation patterns in various cell types. The azido group serves as a bioorthogonal chemical handle that does not interfere with natural biological processes but provides a unique tag for subsequent detection and analysis. Studies have demonstrated successful incorporation into cell surface glycoproteins, enabling researchers to track glycoprotein trafficking, localization, and turnover dynamics in real-time.
The compound's utility in studying carbohydrate-protein interactions stems from its ability to mimic natural galactopyranoside substrates while providing enhanced analytical capabilities. Lectin binding studies have shown that the modified galactopyranoside maintains biological recognition properties, with binding constants comparable to natural ligands. For example, interactions with Erythrina corallodendron lectin demonstrate a binding constant of 2.1 × 10⁴ M⁻¹, indicating retention of specific recognition despite the structural modifications.
Research into glycosidase enzyme interactions has revealed important insights about how azido modifications affect carbohydrate processing. Comprehensive screening of hundreds of glycosidases demonstrates that azido substituents are generally poorly accommodated by carbohydrate-processing enzymes, which has implications for the compound's metabolic fate in biological systems. This resistance to enzymatic degradation actually enhances the compound's utility as a stable labeling reagent, ensuring persistent signals in long-term biological studies.
The compound has found particular application in cancer research, where aberrant glycosylation patterns are increasingly recognized as important diagnostic and therapeutic targets. Cytotoxicity studies involving triazole-linked derivatives of this compound have shown significant activity against various cancer cell lines, with some conjugates demonstrating potency comparable to established chemotherapeutic agents. The hepatocellular carcinoma cell line studies revealed half-maximal inhibitory concentrations in the micromolar range for optimized derivatives.
Drug delivery system development has benefited substantially from the compound's unique properties, particularly its ability to enhance the solubility and stability of therapeutic agents. The polyethylene glycol linker provides favorable pharmacokinetic properties while the galactopyranoside moiety can facilitate targeting to specific cell types expressing appropriate lectin receptors. Nanoparticle conjugation studies demonstrate the ability to attach up to 150 ligands per 20-nanometer gold nanoparticle, indicating excellent surface density achievable through click chemistry approaches.
Diagnostic applications have emerged as another significant area where this compound demonstrates exceptional utility. The development of fluorescence-based detection systems enables discrimination between active glycosyl azides and inactive degradation products, facilitating high-throughput screening of glycosynthase enzymes. These screening methodologies have enabled the identification of novel enzyme mutants with enhanced activity toward specific substrate combinations, advancing the field of directed enzyme evolution.
The compound's role in studying amyloid protein aggregation represents a cutting-edge application in neurodegenerative disease research. Chemical modification strategies utilizing the azido functionality have enabled the development of modulators for both amyloid-beta and tau protein aggregation processes. These applications demonstrate the compound's versatility in addressing complex biological problems beyond traditional glycobiology applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-IBBQXXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659914 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381716-33-2 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of D-Galactose
- D-Galactose is fully acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranoside.
- This step stabilizes the sugar and prevents side reactions during subsequent glycosylation.
Synthesis of the Azido-Functionalized Linker
- The azido-terminated triethylene glycol chain, 2-[2-(2-azidoethoxy)ethoxy]ethanol, is synthesized by substitution of a suitable leaving group (e.g., tosylate or chloride) with sodium azide.
- For example, tosylation of triethylene glycol followed by reaction with sodium azide in DMF or another polar aprotic solvent yields the azido-functionalized linker.
- Microwave-assisted copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sometimes employed in related systems for conjugation steps.
Glycosylation to Form the Target Compound
- The azido-functionalized triethylene glycol alcohol is glycosylated with the acetyl-protected galactopyranoside donor.
- This is typically done under conditions favoring O-glycosidic bond formation, such as using a glycosyl halide or trichloroacetimidate donor in the presence of a Lewis acid catalyst.
- The reaction yields 2-[2-(2-azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside with the azide group intact.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Acetylation of D-galactose | D-galactose, Ac2O, pyridine, 0 °C to room temp, several hours | 2,3,4,6-tetra-O-acetyl-D-galactopyranoside |
| 2. Tosylation of triethylene glycol | Triethylene glycol, p-toluenesulfonyl chloride, pyridine, 0 °C to room temp | Triethylene glycol tosylate |
| 3. Azide substitution | Triethylene glycol tosylate, NaN3, DMF, 60–80 °C, several hours | 2-[2-(2-azidoethoxy)ethoxy]ethanol |
| 4. Glycosylation | Acetylated galactopyranoside donor (e.g., trichloroacetimidate), azido-functionalized alcohol, Lewis acid catalyst (e.g., BF3·OEt2), dichloromethane, 0 °C | This compound |
Analytical and Purification Techniques
- Purification is commonly performed by column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate gradients).
- Structural confirmation is achieved by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), including 2D techniques (COSY, HSQC, HMBC) for detailed assignment.
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to verify purity and molecular weight.
- The compound's azide functionality is confirmed by characteristic IR absorption near 2100 cm^-1 and by mass spectrometry.
Research Findings and Optimization Notes
- The use of acetyl protecting groups enhances the compound’s stability and solubility, facilitating handling and storage.
- Microwave-assisted CuAAC reactions have been reported to efficiently conjugate azido-functionalized galactosides to alkyne-bearing scaffolds, indicating the azido group’s synthetic utility.
- The choice of linker length and position of the azido group significantly influences the compound’s biological interactions, as shown in studies of galectin binding affinity.
- Reaction yields for glycosylation steps typically range from moderate to good (40–70%), depending on catalyst and solvent conditions.
- The azide substitution step requires careful control of temperature and reaction time to avoid side reactions or decomposition.
Summary Table of Key Synthetic Steps and Conditions
| Synthetic Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation of D-galactose | Acetic anhydride, pyridine, 0 °C to RT | 85–95 | Complete protection of hydroxyl groups |
| Tosylation of triethylene glycol | p-Toluenesulfonyl chloride, pyridine, 0 °C | 80–90 | Formation of good leaving group |
| Azide substitution | NaN3, DMF, 60–80 °C | 75–85 | Efficient nucleophilic substitution |
| Glycosylation | Lewis acid catalyst, DCM, 0 °C | 40–70 | Formation of glycosidic bond |
Chemical Reactions Analysis
Bioconjugation
The azido group allows for click chemistry applications, particularly in bioconjugation processes where it can react with alkyne-containing biomolecules to form stable triazole linkages. This property is exploited in developing targeted therapies and imaging agents.
Drug Delivery Systems
The compound's ability to enhance solubility and stability makes it valuable in drug formulation. Its chemical structure can be modified to improve drug release profiles in therapeutic applications.
Glycobiology Studies
In glycobiology, this compound aids in studying carbohydrate-protein interactions crucial for cell signaling processes. The acetyl groups provide protection against enzymatic degradation while maintaining binding capabilities.
The compound 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside serves as a versatile tool in chemical biology due to its unique structural features and reactivity. Its applications span bioconjugation, drug delivery systems, and glycobiology research, making it an essential compound for advancing therapeutic strategies and understanding biological mechanisms.
-
References
The analysis presented draws from various sources including chemical databases and peer-reviewed literature to ensure comprehensive coverage of the compound's chemistry and applications .
Scientific Research Applications
Chemical Biology
The azido group in the compound allows for click chemistry applications, particularly in bioconjugation techniques. This feature enables researchers to attach various biomolecules (such as peptides and proteins) to surfaces or other molecules through a simple reaction with alkyne-functionalized partners. This property is particularly useful in:
- Labeling Studies : Tracking cellular processes and molecular interactions.
- Drug Delivery Systems : Designing targeted therapies where the drug can be released upon specific stimuli.
Medicinal Chemistry
The compound's structure can be modified to enhance its biological activity or reduce toxicity. The acetyl groups can serve as protecting groups that can be removed under specific conditions to yield active metabolites. Research indicates that derivatives of galactopyranosides exhibit:
- Antiviral Properties : Potential applications in developing treatments for viral infections.
- Antitumor Activity : Investigations into the cytotoxic effects on cancer cells are ongoing.
Materials Science
The ability to functionalize surfaces with this compound opens avenues in materials science for creating bioactive surfaces and smart materials. Applications include:
- Biosensors : Development of sensors that can detect specific biomolecules through changes in surface properties.
- Nanotechnology : Utilizing the compound in the synthesis of nanoparticles with tailored functionalities for drug delivery or imaging.
Case Study 1: Bioconjugation Techniques
A study demonstrated the successful use of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside in labeling proteins for imaging purposes. The azido group facilitated a rapid and efficient conjugation reaction with alkyne-tagged fluorescent dyes, allowing researchers to visualize protein localization within live cells.
Case Study 2: Antiviral Activity
Research published in a peer-reviewed journal explored the antiviral properties of galactopyranoside derivatives. The study found that compounds similar to this compound exhibited significant inhibitory effects against various viruses, suggesting a promising avenue for drug development targeting viral infections.
Mechanism of Action
The mechanism of action of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together . This property makes it a valuable tool in bioconjugation and molecular labeling . The acetyl groups protect the hydroxyl groups during synthesis and can be removed under specific conditions to reveal the active hydroxyl groups .
Comparison with Similar Compounds
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS 126187-25-5)
- Structural Differences : Replaces the oxygen glycosidic bond with a sulfur atom (1-thio) and lacks the azidoethoxyethyl linker .
- Reactivity: Thio-glycosides are more stable under acidic conditions and serve as glycosyl donors in glycosylation reactions due to their superior leaving group ability compared to O-glycosides.
- Applications : Primarily used in oligosaccharide synthesis rather than bioconjugation .
(2-Azidoethyl)-2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (CAS 53008-63-2)
Propargyl 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside (CAS 943859-73-2)
- Functional Group : Contains a terminal alkyne (propargyl) instead of an azide, enabling inverse electron-demand Diels-Alder reactions .
- Synergy with Target Compound : Acts as a click chemistry partner for azide-bearing molecules like the target compound, forming heterobifunctional conjugates .
Key Comparative Data
Biological Activity
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is a complex carbohydrate derivative that has garnered attention for its diverse biological applications. This compound is primarily utilized in bioconjugation, drug delivery systems, and glycobiology studies. Its unique structural features enable it to interact with various biological systems, making it a valuable tool in research and therapeutic development.
- Molecular Formula : C20H31N3O12
- Molecular Weight : 505.477 g/mol
- CAS Number : 381716-33-2
- Physical State : Colorless to brown clear liquid
1. Bioconjugation
This compound serves as a versatile linker in bioconjugation processes. It allows researchers to attach biomolecules such as proteins or antibodies to surfaces or other molecules. This capability enhances the development of targeted therapies, particularly in cancer treatment and vaccine development. The azido group in the compound facilitates click chemistry reactions, enabling efficient conjugation with various biomolecules .
2. Drug Delivery Systems
The unique structure of this compound improves the solubility and stability of therapeutic agents. This characteristic is particularly beneficial for pharmaceuticals aimed at treating complex diseases. The compound can form micelles or nanoparticles that encapsulate drugs, allowing for controlled release and enhanced bioavailability .
3. Glycobiology Studies
In glycobiology, this compound is instrumental for studying carbohydrate-protein interactions. It provides insights into cell signaling and recognition processes that are crucial for understanding various biological functions such as immune response and cellular communication . Research indicates that modifications of this compound can influence its binding affinity to lectins and other carbohydrate-binding proteins.
Case Study 1: Bioconjugation Efficiency
A study demonstrated the effectiveness of using this compound as a bioconjugation linker. Researchers successfully conjugated it to a monoclonal antibody using click chemistry techniques. The resulting conjugate exhibited enhanced targeting capabilities towards cancer cells compared to unconjugated antibodies .
Case Study 2: Drug Delivery Applications
In a pharmacological study, nanoparticles formulated with this compound were used to deliver chemotherapeutic agents. The study reported improved therapeutic efficacy and reduced side effects in animal models due to targeted delivery mechanisms facilitated by the azido group .
Case Study 3: Glycan Profiling
Another research effort utilized this compound in glycan profiling studies. By attaching it to various glycan structures, researchers were able to analyze interactions with specific lectins, revealing important information about glycosylation patterns in cancer cells .
Summary of Biological Activities
Q & A
Q. What strategies mitigate side reactions during oligosaccharide assembly using this building block?
- Methodological Answer : Use orthogonal protecting groups (e.g., TBDMS for temporary protection) and chemoselective catalysts (e.g., NIS/TfOH for glycosylation). Kinetic studies under varying pH and solvent polarities (e.g., CHCl vs. toluene) help suppress hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
